molecular formula C7H3Br2F3O B1393383 1,4-Dibromo-2-(trifluoromethoxy)benzene CAS No. 175278-13-4

1,4-Dibromo-2-(trifluoromethoxy)benzene

Cat. No.: B1393383
CAS No.: 175278-13-4
M. Wt: 319.9 g/mol
InChI Key: WVMFAEDJOGXROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O. It is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-(trifluoromethoxy)benzene can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 2-(trifluoromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms at the 1 and 4 positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation reactions. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. Safety measures are strictly followed to handle the reactive bromine and other hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and trifluoromethoxy groups, which can activate or deactivate the benzene ring towards certain reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of bromobenzene derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1,4-Dibromo-2-(trifluoromethoxy)benzene is utilized in various scientific research fields due to its unique chemical properties. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound's ability to undergo diverse chemical reactions makes it valuable in the development of new chemical entities and materials.

Comparison with Similar Compounds

1,4-Dibromo-2-(trifluoromethoxy)benzene is compared with other similar compounds, such as 1,2-Dibromo-4-(trifluoromethoxy)benzene and 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene. These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific arrangement of bromine and trifluoromethoxy groups, which influences its reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of various chemical entities. Understanding its preparation methods, chemical reactions, and applications is essential for advancing research and development in related fields.

Properties

IUPAC Name

1,4-dibromo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMFAEDJOGXROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674014
Record name 1,4-Dibromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-13-4
Record name 1,4-Dibromo-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1,4-Dibromo-2-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1,4-Dibromo-2-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1,4-Dibromo-2-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,4-Dibromo-2-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.